2-(4-tert-butylcyclohexyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERPCZVXPLDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234843, DTXSID301347034 | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28125-18-0, 105906-07-8 | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylcyclohexyl acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes
Established methods for the synthesis of 2-(4-tert-butylcyclohexyl)acetic acid primarily rely on conventional organic chemistry transformations, including catalytic hydrogenation and multi-step pathways involving key precursors like 4-tert-butylcyclohexanone (B146137).
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a critical step in a common pathway to this compound, often involving the reduction of an aromatic precursor or an unsaturated intermediate.
One prominent route begins with the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol. evitachem.comgoogleapis.com This saturation of the aromatic ring is typically achieved using catalysts such as palladium, platinum, or rhodium. evitachem.comgoogleapis.comgoogle.com The reaction generally requires elevated temperature and hydrogen pressure to proceed efficiently. evitachem.com For instance, hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and an acid such as hydrogen chloride can yield 4-tert-butylcyclohexanol with a high preference for the cis-isomer. googleapis.comgoogle.com This intermediate alcohol can then be further converted to the target acetic acid derivative through subsequent steps.
Another significant hydrogenation approach involves the reduction of an unsaturated ester intermediate, ethyl (4-tert-butylcyclohexylidene)acetate. This intermediate is hydrogenated to the saturated ethyl 2-(4-tert-butylcyclohexyl)acetate. A patent describes the use of Raney's nickel as the catalyst for this transformation, carried out in a methanol solvent under a hydrogen atmosphere of approximately 2 MPa and at a temperature of 55°C. google.com The resulting saturated ester is then hydrolyzed to yield the final this compound. google.com
| Starting Material | Catalyst | Key Conditions | Intermediate Product |
| 4-tert-Butylphenol | Rhodium | 40-80°C, H₂ Pressure | 4-tert-Butylcyclohexanol google.com |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Raney's Nickel | 55°C, 2 MPa H₂ | Ethyl 2-(4-tert-butylcyclohexyl)acetate google.com |
Multi-Step Synthesis from 4-tert-Butylcyclohexanone Precursors
A well-documented synthetic pathway starts from the readily available 4-tert-butylcyclohexanone. google.comnih.gov This multi-step process provides a versatile route to the target compound.
The synthesis begins with a Horner-Wadsworth-Emmons type reaction. 4-tert-butylcyclohexanone is treated with a phosphonate ylide, typically generated from triethyl phosphonoacetate and a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF). google.com This reaction yields the α,β-unsaturated ester, ethyl (4-tert-butylcyclohexylidene)acetate, with high yield (94%). google.com
The subsequent step is the catalytic hydrogenation of the double bond in the unsaturated ester, as described in the previous section. The reduction using Raney's nickel under hydrogen pressure affords ethyl 2-(4-tert-butylcyclohexyl)acetate. google.com
The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product, this compound. google.comlookchem.com This three-step process is an effective method for producing the target acid with high purity. google.com
Reaction Scheme from 4-tert-Butylcyclohexanone
| Step | Reactants | Key Reagents | Product | Yield |
| 1. Condensation | 4-tert-Butylcyclohexanone, Triethyl phosphonoacetate | Sodium Hydride, THF | Ethyl (4-tert-butylcyclohexylidene)acetate google.com | 94% google.com |
| 2. Hydrogenation | Ethyl (4-tert-butylcyclohexylidene)acetate | Raney's Nickel, H₂ | Ethyl 2-(4-tert-butylcyclohexyl)acetate google.com | Not specified |
| 3. Hydrolysis | Ethyl 2-(4-tert-butylcyclohexyl)acetate | NaOH(aq), then HCl(aq) | This compound google.com | 85% google.com |
Oxidation Reactions of Related Aldehydes (e.g., (4-tert-Butylcyclohexyl)acetaldehyde)
The synthesis of this compound can also be accomplished through the oxidation of the corresponding aldehyde, (4-tert-butylcyclohexyl)acetaldehyde. The oxidation of an aldehyde to a carboxylic acid is a fundamental and highly efficient transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org
A variety of oxidizing agents can be employed for this purpose. Standard laboratory reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). evitachem.comorganic-chemistry.org More modern and milder methods often utilize organocatalysts like N-hydroxyphthalimide (NHPI) in the presence of oxygen, or N-heterocyclic carbenes (NHCs) in an aerobic oxidation. organic-chemistry.org For instance, the VO(acac)₂/H₂O₂ system is effective for converting both aromatic and aliphatic aldehydes to their corresponding acids. organic-chemistry.org
While a specific documented synthesis of this compound using this exact aldehyde oxidation is not prominently featured in the reviewed literature, it represents a chemically robust and logical final step in a synthetic sequence that might generate (4-tert-butylcyclohexyl)acetaldehyde as an intermediate.
Novel Synthetic Strategies and Optimizations
Recent advancements in synthetic methodology have introduced novel strategies for producing complex molecules with greater efficiency and stereoselectivity. These include biocatalytic processes and continuous-flow techniques, which are being applied to the synthesis of 4-tert-butylcyclohexyl derivatives.
Biocatalytic Processes (e.g., enzymatic conversions involving related compounds)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. In the context of 4-tert-butylcyclohexyl compounds, research has focused on producing specific stereoisomers, which are highly valued in industries such as fragrances.
Studies have demonstrated the use of commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol. mdpi.com This enzymatic reduction provides a key chiral intermediate. Following the reduction, lipases, such as Candida antarctica lipase A (CALA), can be used for the acetylation of the alcohol to produce cis-4-(tert-butyl)cyclohexyl acetate (B1210297). mdpi.com While these examples lead to an acetate ester rather than the target acetic acid, they highlight the potential of enzymatic methods to control the stereochemistry of the 4-substituted cyclohexane (B81311) ring, a crucial aspect for the synthesis of specific isomers of this compound or its precursors.
Continuous-Flow Synthesis Techniques
Continuous-flow synthesis, where reactants are continuously pumped through a reactor, offers benefits such as enhanced safety, scalability, and process control compared to traditional batch methods. This technology has been successfully combined with biocatalysis for the synthesis of 4-tert-butylcyclohexyl derivatives. nih.govacs.orgsyrris.comacs.org
For the synthesis of cis-4-(tert-butyl)cyclohexyl acetate, a two-step continuous-flow process has been developed. mdpi.com
Enzymatic Reduction : The first step involves feeding a buffered solution of 4-tert-butylcyclohexanone, a cofactor (NADH), and a co-substrate (2-propanol) into a stirred membrane reactor containing an alcohol dehydrogenase (ADH). This setup allows for the continuous conversion of the ketone to the cis-alcohol. mdpi.com
Enzymatic Acetylation : The aqueous output from the first reactor is mixed with an organic solvent and vinyl acetate before being passed through a packed bed reactor (PFR) containing an immobilized lipase (CALA). This second enzymatic step performs the acetylation to yield the final acetate product. mdpi.com
This integrated flow process demonstrates a sophisticated and efficient method for producing specific isomers of functionalized 4-tert-butylcyclohexane compounds and represents a promising strategy for the optimized synthesis of this compound and related molecules.
Green Chemistry Principles in Synthesis Development
Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a significant role in the greenness of the synthesis. While THF is a common solvent for the Horner-Wadsworth-Emmons reaction, its peroxide-forming nature raises safety concerns. Research into greener alternatives is ongoing. The use of catalytic hydrogenation is a key green aspect of this synthesis, as it replaces the need for stoichiometric reducing agents, which generate large amounts of waste. The catalysts, such as Raney nickel and Pd/C, can often be recovered and reused.
Energy Efficiency: The reaction conditions, particularly for the hydrogenation and hydrolysis steps, often require elevated temperatures and pressures, which contributes to the energy consumption of the process. Process optimization to lower these requirements, for instance, through the development of more active catalysts that operate under milder conditions, would enhance the energy efficiency.
Industrial Production Considerations and Scalability
The successful transition of the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Safety: The catalytic hydrogenation step presents the most significant safety challenges on an industrial scale. The use of flammable hydrogen gas under pressure, coupled with pyrophoric catalysts like Raney nickel, necessitates specialized equipment and stringent safety protocols to mitigate the risk of fire or explosion helgroup.comwisc.edunexair.com. Reaction calorimetry is often employed to study the thermal profile of the hydrogenation reaction, allowing for the design of effective cooling systems to prevent thermal runaway helgroup.com.
Reactor Design and Mass Transfer: For the hydrogenation step, the choice of reactor is critical. Slurry reactors are commonly used, where the solid catalyst is suspended in the liquid reactant mixture and hydrogen gas is bubbled through. Efficient agitation is essential to ensure good gas-liquid-solid mass transfer, which is often the rate-limiting factor in these reactions neulandlabs.com. The design of the agitator and baffles within the reactor is crucial for maximizing the interfacial area for reaction.
Downstream Processing and Purification: After the synthesis, the isolation and purification of this compound are key steps. This typically involves filtration to remove the hydrogenation catalyst, followed by extraction and crystallization to achieve the desired purity. The choice of crystallization solvent is important for obtaining a high yield of the product with the correct crystal morphology.
Derivatization Pathways for Advanced Intermediates (e.g., buparvaquone)
The primary application of this compound is as a precursor for the synthesis of buparvaquone, a hydroxynaphthoquinone antiprotozoal agent used in veterinary medicine core.ac.ukresearchgate.net. The conversion of the carboxylic acid to buparvaquone involves a key carbon-carbon bond-forming reaction.
One established method involves a free radical-mediated reaction google.com. In this process, this compound is reacted with 2-chloro-1,4-naphthoquinone in the presence of a radical initiator system, typically silver nitrate and ammonium persulfate. This reaction proceeds via an oxidative decarboxylation of the carboxylic acid to generate a cyclohexylmethyl radical, which then adds to the naphthoquinone ring. Subsequent hydrolysis of the resulting chloro-substituted intermediate yields buparvaquone.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Fingerprinting Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 2-(4-tert-butylcyclohexyl)acetic acid by providing a unique "fingerprint" based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum of the related compound 4-tert-butylcyclohexanone (B146137), characteristic signals can be observed. For instance, multiplets appearing around δ 2.28, 2.23, and 2.01 ppm are attributed to the methylene (B1212753) protons of the cyclohexane (B81311) ring, while a multiplet at approximately δ 1.39 ppm corresponds to other ring protons. A sharp singlet at δ 0.84 ppm is indicative of the nine equivalent protons of the tert-butyl group. acadiau.ca For this compound, additional signals corresponding to the protons of the acetic acid moiety would be expected.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. Data for related compounds, such as acetic acid 4-tert-butylphenyl ester, can offer insights into the expected chemical shifts. chemicalbook.com
Table 1: Representative ¹H NMR Data for a Related Cyclohexyl Compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.28 | m | 2H | Cyclohexyl CH₂ |
| 2.23 | m | 2H | Cyclohexyl CH₂ |
| 2.01 | m | 2H | Cyclohexyl CH₂ |
| 1.39 | m | 3H | Cyclohexyl CH |
| 0.84 | s | 9H | tert-Butyl CH₃ |
Data based on 4-tert-butylcyclohexanone acadiau.ca
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure.
In the mass spectrum of this compound (C₁₂H₂₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight, which is approximately 198.30 g/mol . nih.gov Common fragmentation patterns would likely involve the loss of the carboxylic acid group or cleavage of the cyclohexyl ring.
For the related compound 4-tert-butylcyclohexyl acetate (B1210297), electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. nist.govmassbank.eu Predicted collision cross section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of the isomeric 2-(4-tert-butylcyclohexylidene)acetic acid have been calculated, providing further insight into its gas-phase ion chemistry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for an Isomer
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.15361 | 146.5 |
| [M+Na]⁺ | 219.13555 | 151.0 |
| [M-H]⁻ | 195.13905 | 148.0 |
Data for 2-(4-tert-butylcyclohexylidene)acetic acid uni.lu
X-ray Crystallography and Solid-State Structure Elucidation
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net These can include strong hydrogen bonds, as well as weaker interactions like van der Waals forces. researchgate.net In the solid state, molecules like this compound would likely pack in a manner that maximizes favorable intermolecular contacts.
Hydrogen Bonding Network Analysis
Hydrogen bonding is a critical directional interaction that significantly influences the crystal structures of molecules containing hydrogen bond donors (like the -OH of a carboxylic acid) and acceptors (like the C=O of a carboxylic acid). mdpi.comresearchgate.netul.ie In the solid state, carboxylic acids frequently form dimeric structures through hydrogen bonds between the carboxyl groups of two molecules. mdpi.com
It is highly probable that this compound would form a hydrogen-bonded dimer in the solid state, with the carboxylic acid groups of two molecules interacting in a head-to-head fashion. This would create a stable, centrosymmetric unit that would then be further packed into the crystal lattice. The analysis of hydrogen bonding networks in similar structures provides a framework for understanding the supramolecular assembly of this compound. semanticscholar.org
Similarly, searches for the analysis of the structurally similar but less complex compound, cyclohexylacetic acid, provided some general information about its suitability for GC analysis and its use as an internal standard. However, this information is not sufficient to construct a detailed and scientifically accurate section on the chromatographic analysis of this compound as requested.
Therefore, due to the absence of specific research findings and data tables for the GC-FID analysis of this compound, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for the section on "Chromatographic Separation and Purity Assessment."
Stereochemical Investigations and Conformational Analysis
Cis-Trans Isomerism in Cyclohexyl Ring Systems
Cyclohexane (B81311) and its derivatives are not planar rings; they predominantly adopt a puckered "chair" conformation to relieve angle and torsional strain. openstax.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). masterorganicchemistry.com When a cyclohexane ring is substituted at two different carbon atoms, cis-trans isomerism becomes possible. libretexts.org This type of stereoisomerism describes the relative orientation of the substituents. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org
For 1,4-disubstituted cyclohexanes, such as 4-tert-butylcyclohexyl derivatives, this has direct consequences for the stability of the chair conformations. In the cis isomer, one substituent must be in an axial position and the other in an equatorial position. libretexts.org Through a process called ring flipping, the axial substituent can become equatorial and vice versa. masterorganicchemistry.com In the trans isomer, both substituents can be in equatorial positions, or both can be in axial positions. libretexts.org
The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring, an unfavorable interaction known as 1,3-diaxial interaction. libretexts.orglibretexts.org This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively holding the cyclohexane ring in a conformation where the tert-butyl group is equatorial. masterorganicchemistry.comfiveable.me For cis-1-tert-butyl-4-substituted cyclohexanes, this means the other substituent is forced into the axial position. libretexts.org Conversely, in the trans isomer, both the tert-butyl group and the second substituent can occupy equatorial positions, leading to a more stable conformation. libretexts.org
Diastereoselectivity in Synthetic Reactions
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other. In the context of synthesizing substituted cyclohexanes, achieving high diastereoselectivity is often a key objective. beilstein-journals.org The stereochemical outcome of reactions involving cyclic systems is heavily influenced by the conformational preferences of the starting materials and the transition states.
The synthesis of highly substituted cyclohexanones, for example, can be achieved with complete diastereoselectivity through cascade Michael-aldol reactions. beilstein-journals.org The stereochemistry of the final product is often dictated by the approach of the nucleophile, which is influenced by the steric bulk of existing substituents. youtube.com For instance, in the reduction of 4-tert-butylcyclohexanone (B146137), the hydride reagent can attack from either the axial or equatorial face, leading to the formation of cis and trans 4-tert-butylcyclohexanol, respectively. The ratio of these products depends on the steric hindrance presented by the tert-butyl group and the reagent used.
Stereoselective synthetic routes have been developed for various cyclohexane derivatives. For instance, the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported, highlighting the ability to control the spatial arrangement of functional groups. nih.gov Similarly, methods for the stereoselective synthesis of cis-4-alkylcyclohexanols have been explored to obtain specific isomers that are more potent as fragrances. mdpi.com
Conformational Preferences and Dynamics of Substituted Cyclohexanes
The chair conformation is the most stable arrangement for a cyclohexane ring. libretexts.org However, when substituents are present, the two possible chair conformations, which interconvert via a "ring flip," are generally not of equal energy. libretexts.orgpressbooks.pub The substituent's preference for an equatorial versus an axial position is quantified by its A-value, which represents the energy difference between the two conformations. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com
The tert-butyl group has one of the largest A-values, approximately 4.9 kcal/mol, due to severe 1,3-diaxial interactions between its methyl groups and the axial hydrogens on the ring. masterorganicchemistry.com This high energy penalty means that a cyclohexane ring with a tert-butyl substituent will exist almost exclusively in the conformation where the tert-butyl group is in the equatorial position. libretexts.orgmasterorganicchemistry.com This phenomenon is often referred to as the tert-butyl group "locking" the conformation of the cyclohexane ring. masterorganicchemistry.com
The dynamics of the cyclohexane ring, including the rate of ring flipping, can be studied using techniques like molecular dynamics calculations. acs.org At room temperature, the interconversion between chair forms is typically rapid for most substituted cyclohexanes. masterorganicchemistry.com However, the large energy barrier for placing a tert-butyl group in an axial position significantly slows down the ring flip in 4-tert-butyl substituted cyclohexanes, making the conformation with the equatorial tert-butyl group the overwhelmingly predominant and often the only one observed experimentally.
Influence of Stereochemistry on Chemical Reactivity and Biological Recognition
The stereochemistry of a molecule, particularly the fixed conformation of a substituted cyclohexane, has a profound impact on its chemical reactivity. The accessibility of a reactive site is often dictated by its axial or equatorial position. For example, in an SN2 reaction, the nucleophile must attack from the backside of the leaving group. If the leaving group is on a cyclohexane ring, its orientation (axial or equatorial) will determine the feasibility of this backside attack. An axial leaving group is generally more accessible to nucleophilic attack than a sterically hindered equatorial group. youtube.cominfinitylearn.com
The rate of E2 elimination reactions in cyclohexyl systems is also highly dependent on stereochemistry. This reaction requires an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. This condition is met when both the leaving group and the proton are in axial positions. Therefore, the cis and trans isomers of a substituted cyclohexane can exhibit vastly different elimination rates. For 1-bromo-4-tert-butylcyclohexane, the cis isomer, where the bromine is forced into an axial position by the equatorial tert-butyl group, undergoes E2 elimination much faster than the trans isomer. chegg.com
Stereochemistry is also a critical factor in molecular recognition by biological systems. The specific three-dimensional shape of a molecule determines how it fits into the active site of an enzyme or a receptor. acs.orgacs.org For instance, the different biological activities of the cis and trans isomers of many pharmaceutical agents are a direct consequence of their different shapes. The ability to synthesize specific stereoisomers of a compound is therefore of paramount importance in drug discovery and development. nih.govacs.org The bioisosteric replacement of a phenyl group with a cyclohexane ring, for example, is a common strategy in medicinal chemistry, and the resulting biological activity can be highly dependent on the stereochemistry of the cyclohexane ring. acs.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics, are used to determine the electronic structure and reactivity of 2-(4-tert-butylcyclohexyl)acetic acid. northwestern.edu Methods like Density Functional Theory (DFT) can be employed to calculate a variety of molecular properties that govern the compound's chemical behavior.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating alkyl framework and the electron-withdrawing carboxylic acid group influence the electron distribution.
An electrostatic potential (ESP) map can also be generated to visualize the charge distribution across the molecule. In this compound, the ESP map would show a region of high electron density (negative potential) around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: These are representative values for illustrating the types of data obtained from quantum chemical calculations.)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.9 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the rotatable bond connecting the acetic acid side chain. The large tert-butyl group acts as a conformational lock, strongly favoring a position that minimizes steric hindrance.
Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. In almost all cases, the tert-butyl group will occupy an equatorial position on the cyclohexane chair conformer to avoid energetically unfavorable 1,3-diaxial interactions. youtube.com Consequently, the acetic acid side chain at the C1 position can exist in either an axial or equatorial orientation.
Studies on analogous structures, such as cis-1,4-di-tert-butyl-cyclohexane, reveal that significant steric strain can force the cyclohexane ring out of the stable chair conformation into a higher-energy twist-boat conformation. upenn.eduupenn.edu While the chair conformation with the equatorial tert-butyl group is dominant for this compound, MD simulations allow for the quantification of the energy barriers between different conformers and the population of less stable states.
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Tert-Butyl Position | Acetic Acid Position | Relative Energy (kcal/mol) | Population at 298 K |
| Chair | Equatorial | Equatorial | 0.0 | Dominant |
| Chair | Equatorial | Axial | ~2.1 | Minor |
| Twist-Boat | - | - | ~5.5 | Very Low |
| Chair | Axial | Equatorial | >5.0 | Negligible |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or enzyme). mdpi.com This method is fundamental in drug discovery and for understanding potential biological activity.
For this compound, a docking study would involve selecting a relevant protein target. Given its structure as a carboxylic acid, potential targets could include enzymes whose activity is modulated by small carboxylic acids, such as cyclooxygenases or certain metabolic enzymes. The docking simulation would place the molecule into the active site of the protein and score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) and conformational strain. dergipark.org.tr
The results would predict the binding affinity and identify key amino acid residues in the protein's active site that interact with the ligand. For example, the carboxylic acid group would be expected to form strong hydrogen bonds with polar residues like serine or charged residues like arginine, while the bulky and nonpolar 4-tert-butylcyclohexyl group would likely fit into a hydrophobic pocket. mdpi.com
Force Field Parameterization and Molecular Mechanics (e.g., MM2)
Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. It relies on a "force field," which is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. wustl.edu Force fields like MM2 (Molecular Mechanics 2) are parameterized to reproduce experimental data such as bond lengths, angles, and conformational energies. wustl.edu
For a molecule like this compound, a standard force field would calculate the total steric energy as a sum of several terms:
Bond Stretching: Energy required to stretch or compress bonds from their equilibrium lengths.
Angle Bending: Energy required to bend bond angles.
Torsion: Energy associated with rotation around chemical bonds, describing the strain between atoms separated by three bonds.
Van der Waals Interactions: Non-bonded interactions (attraction and repulsion) between atoms.
Table 3: Example Steric Energy Contribution Breakdown from a Molecular Mechanics Calculation (Illustrative)
| Energy Term | Description | Example Contribution (kcal/mol) |
| Stretch | Energy from bond length deviations | 2.3 |
| Bend | Energy from bond angle deviations | 3.9 |
| Stretch-Bend | Cross-term for coupled stretching and bending | 0.5 |
| Torsion | Energy from dihedral angle strain | 8.4 |
| Non-1,4 VDW | Van der Waals forces between non-bonded atoms | -2.1 |
| 1,4 VDW | Van der Waals forces for atoms in a 1,4-relationship | 11.0 |
| Total Steric Energy | Sum of all contributions | 24.0 |
Intermolecular Energy Framework Analysis of Crystalline Forms
Should a crystal structure of this compound be determined, an intermolecular energy framework analysis can be performed to understand the packing forces within the crystal lattice. This analysis calculates the interaction energies between a central molecule and its surrounding neighbors and partitions these energies into their fundamental physical components: electrostatic, dispersion, repulsion, and polarization.
This method provides a visual and quantitative understanding of the crystal's supramolecular architecture. For a carboxylic acid, it is expected that strong hydrogen bonding between the acid groups would form a dominant feature, likely creating dimers or catemeric chains. These would represent the strongest electrostatic interactions. The bulky tert-butylcyclohexyl groups would then pack together, stabilized by weaker, but cumulatively significant, dispersion forces.
The analysis can generate energy framework diagrams, which illustrate the relative strengths of different intermolecular interactions within the crystal. This provides insight into the anisotropy of the crystal's mechanical properties and its potential slip planes.
Biological Activity and Pharmacological Potential
Ligand Design and Coordination Chemistry
No studies were identified in the available scientific literature concerning the use of 2-(4-tert-butylcyclohexyl)acetic acid in ligand design or coordination chemistry. There is no information regarding the formation of complexes, such as with copper(II), derived from this specific compound.
Antimicrobial Research
A thorough search of scientific databases yielded no studies on the antimicrobial properties of this compound.
Antibacterial Efficacy
There is no available research or data on the antibacterial efficacy of this compound against any bacterial strains.
Antifungal Properties
No investigations into the potential antifungal properties of this compound have been published in the scientific literature.
Antiviral Investigations
There are no records of any antiviral studies or investigations involving this compound.
Antitumor and Cytotoxic Evaluations
No scientific literature was found that evaluates the antitumor or cytotoxic potential of this compound on any cancer cell lines or in any preclinical models.
Antioxidant Activity Studies
There are no published studies that have investigated the antioxidant activity of this compound.
Nucleic Acid (DNA) Interaction Studies
Direct studies on the interaction of this compound with nucleic acids (DNA) have not been reported in the reviewed scientific literature. However, research on structurally related fragrance ingredients, such as 4-tert-butylcyclohexyl acetate (B1210297), has indicated a lack of DNA-reactive or mutagenic effects. This suggests that compounds within this chemical class may not have a primary mechanism of action involving direct DNA binding or damage.
Structure-Activity Relationship (SAR) Studies for Derivatives
Specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented. However, research on derivatives of the closely related 4-tert-butylcyclohexanone (B146137) offers some insights into how modifications to the cyclohexane (B81311) ring and its substituents can influence biological activity.
In a study focused on derivatives of 4-tert-butylcyclohexanone, various compounds were synthesized and evaluated for their biological effects, including antibacterial and insect-deterrent activities. researchgate.net For instance, the introduction of a bromolactone functional group to the cyclohexane ring, as seen in 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, resulted in notable antibacterial and antifeedant properties. researchgate.net This suggests that the introduction of different functional groups to the core structure can lead to a range of biological activities.
The table below summarizes the observed activities of some 4-tert-butylcyclohexanone derivatives, which may provide a basis for postulating the potential effects of modifying this compound.
| Compound/Derivative | Structure | Observed Biological Activity |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial activity, particularly against Gram-positive bacteria. researchgate.net | |
| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Attractant for Alphitobius diaperinus larvae, weak feeding deterrent for adults, moderate antifeedant for Myzus persicae, and antibacterial activity against both Gram-positive and some Gram-negative bacteria. researchgate.net |
Metabolic Pathways and Toxicokinetic Considerations (e.g., absorption)
Direct metabolic and toxicokinetic data for this compound are not available. However, studies on the metabolism of cyclohexylacetic acid and other cyclohexane derivatives can provide a model for its potential biotransformation.
Research has shown that microorganisms can degrade cyclohexylacetic acid, suggesting that the cyclohexane ring can be metabolized. For instance, some bacteria are capable of hydroxylating the cyclohexane ring, a common metabolic pathway for such structures. sigmaaldrich.com In mammals, it is plausible that this compound could undergo similar metabolic transformations. The presence of the tert-butyl group, a bulky substituent, may influence the rate and position of metabolism on the cyclohexane ring due to steric hindrance. libretexts.orgpressbooks.pub
Regarding absorption, the lipophilicity of the compound, suggested by its structure, would likely allow for passive diffusion across biological membranes. The absorption, distribution, metabolism, and excretion (ADME) profile would be influenced by the physicochemical properties of the molecule, such as its pKa and partition coefficient.
Studies on the related fragrance ingredient, 4-tert-butylcyclohexyl acetate, have shown that it is absorbed and can be metabolized. researchgate.net While the metabolic products were not detailed in the context of the provided information, the general metabolic fate of such esters often involves hydrolysis to the corresponding alcohol (4-tert-butylcyclohexanol) and carboxylic acid (acetic acid), which are then further metabolized and excreted.
The potential metabolic pathways for compounds with a cyclohexane ring are summarized in the table below, based on studies of related molecules.
| Metabolic Reaction | Potential Metabolite Structure | Notes |
| Ring Hydroxylation | A common pathway for the detoxification of cyclic compounds. The position of hydroxylation can be influenced by substituents. | |
| Beta-Oxidation of the Acetic Acid Side Chain | If the side chain is longer, it can be shortened via beta-oxidation. For the acetic acid side chain, this may lead to the formation of a cyclohexyl-glyoxylic acid derivative. |
It is important to reiterate that these are postulated pathways based on the metabolism of structurally analogous compounds and not from direct studies on this compound.
Environmental Studies and Degradation Pathways
Environmental Fate in Aquatic and Terrestrial Systems
The journey of 2-(4-tert-butylcyclohexyl)acetic acid through aquatic and terrestrial ecosystems, including its behavior in engineered systems like sewage treatment plants (STPs), is governed by a combination of its physicochemical properties and its susceptibility to various transformation processes. cdc.gov While specific data for this compound is limited, the fate of related compounds provides valuable insights.
In aquatic environments, the partitioning of a chemical between water, sediment, and air is a key determinant of its fate. nih.gov For carboxylic acids, the pH of the surrounding water will significantly influence their form and, consequently, their behavior. At neutral or alkaline pH, this compound will exist predominantly in its dissociated, anionic form, which generally exhibits higher water solubility and lower volatility compared to the neutral form.
Upon entering a sewage treatment plant, a significant portion of such compounds may be removed through various mechanisms. Studies on other organic compounds, such as certain pharmaceuticals, have shown that removal efficiencies in STPs can be variable and depend on the specific treatment processes employed. nih.govnih.gov For instance, tertiary treatments like chlorination have been shown to significantly reduce the concentrations of some antibiotics in wastewater effluents, while sand filtration and UV irradiation are generally less effective. nih.gov The removal of organic acids in STPs can also occur through adsorption to sludge and, most importantly, biodegradation. acs.org The efficiency of these processes for this compound would need to be specifically determined to ascertain its concentration in treated effluent.
In terrestrial systems, the mobility of this compound in soil would be influenced by its adsorption characteristics. The organic carbon content of the soil and the compound's octanol-water partition coefficient (Kow) are key factors. cdc.gov A related compound, 4-tert-butylcyclohexyl ethyl ethanedioate, has a predicted soil adsorption coefficient (Koc) of 676 L/kg, suggesting moderate adsorption to soil organic matter. epa.gov This implies that this compound may also exhibit some degree of soil binding, which would limit its leaching into groundwater.
Table 1: Predicted Environmental Fate Parameters for a Related Compound
| Parameter | Value | Related Compound | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 676 L/kg | 4-tert-butylcyclohexyl ethyl ethanedioate | epa.gov |
| Ready Biodegradability | Yes | 4-tert-butylcyclohexyl ethyl ethanedioate | epa.gov |
| Atmospheric Hydroxylation Rate | 9.12e-12 cm³/molecule*sec | 4-tert-butylcyclohexyl ethyl ethanedioate | epa.gov |
Biodegradation Kinetics and Mechanisms
The biodegradation of a related compound, 4-tert-butylcyclohexyl ethyl ethanedioate, is predicted to be ready, with a half-life of 5.75 days. epa.gov This suggests that the tert-butylcyclohexyl moiety itself is not inherently recalcitrant to microbial degradation. Studies on the biodegradation of phthalate (B1215562) esters, which also involve the enzymatic cleavage of ester bonds followed by the breakdown of the core structure, have identified specific metabolic pathways. For example, the biodegradation of di-(2-ethylhexyl) phthalate (DEHP) by Burkholderia species involves initial hydrolysis to mono-(2-ethylhexyl) phthalate (MEHP) and phthalic acid, which is then further metabolized. nih.govnih.gov A potential biodegradation pathway for this compound could involve the oxidation of the alkyl side chain and eventual opening of the cyclohexane (B81311) ring.
The kinetics of biodegradation can be influenced by various factors, including the concentration of the substrate, temperature, and pH. For instance, the biodegradation of DEHP by Burkholderia pyrrocinia was found to be optimal at a pH of 7.0 and a temperature of 30°C. nih.gov
Table 2: Biodegradation Data for Related Compounds
| Related Compound | Finding | Organism/System | Reference |
|---|---|---|---|
| 4-tert-butylcyclohexyl ethyl ethanedioate | Predicted biodegradation half-life of 5.75 days. | - | epa.gov |
| di-(2-ethylhexyl) phthalate (DEHP) | Almost complete degradation (98.05%) of 500 mg/L in a mineral salt medium. | Burkholderia pyrrocinia B1213 | nih.gov |
| di-(2-ethylhexyl) phthalate (DEHP) | Degrades up to 99% of 300 mg/L in minimal salt media within 48 hours. | Burkholderia sp. SP4 | nih.gov |
Volatilization and Atmospheric Partitioning
Volatilization from water and soil surfaces into the atmosphere is another potential transport pathway for organic chemicals. cdc.gov This process is largely governed by a compound's vapor pressure and its Henry's Law constant. For this compound, being a carboxylic acid, its tendency to volatilize will be highly dependent on the environmental pH. In its dissociated (anionic) form at neutral to high pH, its volatility is expected to be very low.
While specific data for this compound is not available, information on related compounds can offer some perspective. For example, butyl acetate (B1210297), an ester with a similar number of carbon atoms, has a reported Henry's Law constant of approximately 3.5 x 10⁻² mol/(m³·Pa). henrys-law.org However, the presence of the carboxylic acid group in the target compound would significantly reduce its volatility compared to the ester.
Once in the atmosphere, organic molecules are subject to degradation, primarily through reactions with hydroxyl radicals. The predicted atmospheric hydroxylation rate for 4-tert-butylcyclohexyl ethyl ethanedioate is 9.12 x 10⁻¹² cm³/molecule·sec, suggesting a relatively rapid degradation in the atmosphere. epa.gov
Hydrolysis Stability in Environmental Compartments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary functional group of interest for hydrolysis is the carboxylic acid itself, which is generally stable under typical environmental pH conditions.
Esters, on the other hand, are more susceptible to hydrolysis, especially under alkaline conditions. A patent for the preparation of 4-tert-butylcyclohexyl acetate mentions the need to control conditions to prevent the liberation of acetic acid, indicating the potential for hydrolysis of the ester linkage. google.com Studies on the hydrolysis of other esters have shown that the rate is influenced by pH and temperature. epa.gov The stability of the C-C bonds in the cyclohexane ring and the acetic acid side chain of this compound means that abiotic hydrolysis is unlikely to be a significant degradation pathway for the parent molecule under normal environmental conditions. epa.gov Carboxylesterases, a group of enzymes, can catalyze the hydrolysis of ester bonds, but this is a biotic process. researchgate.net
Persistence and Bioaccumulation Potential
The persistence of a chemical in the environment and its potential to accumulate in living organisms are key considerations in its environmental risk assessment. Persistence is a measure of the time a chemical remains in a particular environmental compartment before being degraded or transported away. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment.
For related compounds, the data suggests a low potential for persistence and bioaccumulation. 4-tert-butylcyclohexyl ethyl ethanedioate is predicted to be readily biodegradable and has a predicted bioconcentration factor (BCF) of 33.2 L/kg in fish, which is considered low. epa.gov The BCF is an indicator of a chemical's potential to accumulate in aquatic organisms. Generally, substances with a BCF greater than 2,000 are considered to have a high bioaccumulation potential.
While no direct bioaccumulation data exists for this compound, its computed Log Kow of 3.9 suggests a moderate potential for partitioning into fatty tissues. nih.gov However, carboxylic acids are often readily metabolized and excreted, which can limit their bioaccumulation potential.
Table 3: Persistence and Bioaccumulation Data for a Related Compound
| Parameter | Value | Related Compound | Reference |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 33.2 L/kg | 4-tert-butylcyclohexyl ethyl ethanedioate | epa.gov |
| Fish Biotransformation Half-Life (Km) | 0.955 days | 4-tert-butylcyclohexyl ethyl ethanedioate | epa.gov |
Future Research Directions and Translational Perspectives
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 2-(4-tert-butylcyclohexyl)acetic acid and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. ispe.orgpfizer.comacs.org Current synthetic routes can be optimized by exploring methodologies that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. ispe.orgpfizer.com
Future research in this area could focus on:
Catalytic Approaches: The use of catalytic reactions, instead of stoichiometric reagents, can significantly reduce waste. ispe.org Research into novel metal or organocatalysts could lead to more efficient and selective syntheses.
Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the cyclohexane (B81311) ring or the acetic acid side chain would be a significant step towards sustainability. ispe.org
Alternative Solvents: The pharmaceutical industry is increasingly looking for greener solvents. ispe.org Future synthetic routes for this compound should prioritize the use of water or other environmentally benign solvents over traditional organic solvents. ispe.org
Continuous Flow Synthesis: This technique offers better control over reaction parameters and can lead to higher yields and reduced waste compared to batch processing. ispe.org
Electrochemical Methods: Electrochemical synthesis presents a green alternative for oxidation and other transformations, potentially offering a more sustainable way to produce carboxylic acids. uni-mainz.de
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. ispe.org | Identification and engineering of enzymes for the specific transformations required. |
| Photocatalysis | Use of light as a renewable energy source, potential for novel bond formations. | Development of efficient photocatalysts and reactor design for scalable synthesis. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Optimization of reaction conditions and scalability of microwave-assisted processes. |
In-depth Elucidation of Biological Mechanisms of Action
While the specific biological activities of this compound are not yet extensively documented, its structural similarity to other biologically active molecules, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) containing aryl propionic acid motifs, suggests potential pharmacological relevance. orientjchem.org Future research should focus on a systematic evaluation of its biological effects and the elucidation of its mechanism of action.
Key areas for investigation include:
Target Identification: Unbiased screening approaches could be employed to identify the protein targets of this compound.
Enzyme Inhibition Studies: Given its carboxylic acid group, the compound could be investigated as an inhibitor of enzymes where this group can interact with the active site, such as cyclooxygenases (COX). orientjchem.org
Receptor Binding Assays: The bulky tert-butylcyclohexyl group may confer selectivity for certain receptor subtypes. A broad panel of receptor binding assays could reveal unexpected activities.
Cellular Pathway Analysis: If a biological activity is identified, further studies will be needed to understand its effects on cellular signaling pathways.
Hypothetical mechanisms of action to be explored could be based on the activities of structurally related compounds:
| Structural Feature | Potential Biological Target/Activity | Rationale for Investigation |
| Cyclohexyl Acetic Acid | Anti-inflammatory, Analgesic. nih.govnih.gov | The acetic acid moiety is a common feature in many anti-inflammatory agents. |
| tert-Butyl Group | Modulation of Receptor Selectivity | The bulky group can influence binding affinity and selectivity for specific protein pockets. |
Rational Design and Synthesis of Novel Pharmacologically Active Derivatives
The structure of this compound offers multiple points for modification to create a library of derivatives with potentially improved pharmacological properties. Rational drug design principles can guide the synthesis of these new molecules.
Future directions in this area include:
Bioisosteric Replacement: The carboxylic acid group is a key pharmacophore but can sometimes lead to poor metabolic stability or membrane permeability. nih.govucc.ienih.gov Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides could lead to improved drug-like properties. nih.govucc.ienih.gov
Derivatization of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid can produce prodrugs with altered solubility and pharmacokinetic profiles.
Modification of the Cyclohexane Ring: Introduction of additional functional groups on the cyclohexane ring could lead to enhanced target interactions.
Stereochemical Investigations: The cyclohexane ring has stereocenters, and the synthesis and biological evaluation of individual stereoisomers will be crucial, as biological activity is often stereospecific.
Below is a table of potential bioisosteric replacements for the carboxylic acid group:
| Bioisostere | Potential Advantages |
| Tetrazole | Increased metabolic stability, similar acidity to carboxylic acid. nih.gov |
| Hydroxamic Acid | Strong metal-chelating properties, can act as a carboxylic acid mimic. nih.gov |
| Acylsulfonamide | Can mimic the hydrogen bonding interactions of a carboxylic acid with improved physicochemical properties. nih.gov |
Environmental Remediation and Green Applications
The unique chemical structure of this compound may also lend itself to applications in environmental science and green chemistry.
Potential future research includes:
Biodegradation Studies: The presence of the tert-butyl group can sometimes confer resistance to biodegradation. nih.govcalpoly.edu Studies on the microbial degradation of this compound could inform its environmental fate and potential for bioremediation.
Functionalized Sorbents: The cyclohexane scaffold could be functionalized to create novel sorbent materials for the removal of pollutants from water.
Green Corrosion Inhibitors: Carboxylic acids and their derivatives are known to act as corrosion inhibitors. The potential of this compound and its derivatives in this area could be explored as a more environmentally friendly alternative to traditional inhibitors.
Integration with High-Throughput Screening and Computational Drug Discovery Platforms
Modern drug discovery relies heavily on high-throughput screening (HTS) and computational methods to accelerate the identification of new drug candidates. nih.govglobalresearchonline.netresearchgate.net The future development of this compound and its derivatives will benefit greatly from integration with these platforms.
Key strategies for the future include:
Library Synthesis and HTS: The synthesis of a diverse library of derivatives of this compound for HTS against a wide range of biological targets is a critical step. ku.edulifechemicals.com
In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives before they are synthesized, saving time and resources. rsc.orgresearchgate.netnih.gov
Molecular Docking and Pharmacophore Modeling: If a biological target is identified, computational techniques such as molecular docking can be used to predict the binding mode of the compound and guide the design of more potent derivatives. nih.gov
Machine Learning Models: As more data on the biological activities of this class of compounds becomes available, machine learning algorithms could be trained to predict the activity of new derivatives. researchgate.net
The following table outlines the potential application of various computational tools in the study of this compound:
| Computational Tool | Application | Expected Outcome |
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Identification of key structural features for activity. |
| Molecular Dynamics Simulations | Simulate the interaction of the compound with its target protein over time. | Understanding the stability of the protein-ligand complex. nih.gov |
| ADMET Prediction Software | Forecast pharmacokinetic and toxicity profiles. | Prioritization of derivatives with favorable drug-like properties. |
Q & A
Q. What synthetic routes are recommended for preparing 2-(4-tert-butylcyclohexyl)acetic acid with high isomer purity?
Methodological Answer:
- Step 1 : Start with tert-butylcyclohexanol derivatives as precursors. Use catalytic hydrogenation or acid-catalyzed cyclization to form the cyclohexyl backbone .
- Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or alkylation reactions. For regioselective control, employ protecting groups (e.g., acetyl or tert-butoxycarbonyl) on the cyclohexyl ring .
- Step 3 : Isomer separation is critical due to the compound's cis/trans conformational flexibility. Use preparative HPLC with chiral columns or fractional crystallization, leveraging differences in solubility between isomers .
- Validation : Confirm purity via GC-MS (>98% sum of isomers) and compare retention times with known standards .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to resolve substituent positions on the cyclohexyl ring. The tert-butyl group’s singlet (~1.2 ppm) and acetic acid proton signals (~3.3 ppm) are key markers .
- X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides absolute stereochemistry. For example, a β angle of ~93.5° in the unit cell confirms spatial arrangement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 229.18) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Case Study : If NMR suggests axial tert-butyl placement but computational models (DFT) favor equatorial, perform variable-temperature NMR to assess dynamic isomerization. Low-temperature experiments (<200 K) stabilize conformers for clearer spectral resolution .
- Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm) with DFT-predicted vibrational modes. Discrepancies >10 cm may indicate solvent effects or crystal packing forces .
- Database Alignment : Use PubChem’s PISTACHIO or REAXYS to verify predicted synthetic pathways against literature precedents .
Q. What experimental strategies mitigate degradation during biological activity assays?
Methodological Answer:
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) indicate susceptibility to heat/humidity .
- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to prevent aggregation. Avoid strong oxidizers or metal ions that may catalyze decomposition .
- Biological Assay Design : For anti-inflammatory studies, pair cell-based assays (e.g., COX-2 inhibition) with in silico docking simulations to correlate activity with tert-butyl group hydrophobicity .
Q. How can researchers analyze the environmental impact of this compound in ecotoxicology studies?
Methodological Answer:
- Aquatic Toxicity Testing : Follow OECD Guidelines 201/202 using Daphnia magna or algae. Measure EC values and compare with structurally similar compounds (e.g., cyclohexylacetic acid derivatives) .
- Degradation Pathways : Perform photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9) studies. LC-MS/MS identifies breakdown products, such as tert-butylcyclohexanol or acetic acid derivatives .
- QSAR Modeling : Use EPA’s ECOSAR to predict biodegradability (e.g., log Kow <3 suggests moderate persistence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
